3-(2,4-dimethoxyphenyl)-N-(4-isopropylphenyl)-2-(2H-tetrazol-5-yl)propanamide
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Description
3-(2,4-dimethoxyphenyl)-N-(4-isopropylphenyl)-2-(2H-tetrazol-5-yl)propanamide is a useful research compound. Its molecular formula is C21H25N5O3 and its molecular weight is 395.463. The purity is usually 95%.
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Biological Activity
3-(2,4-Dimethoxyphenyl)-N-(4-isopropylphenyl)-2-(2H-tetrazol-5-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the tetrazole ring and subsequent modifications to achieve the desired amide structure. The general synthetic route can be summarized as follows:
- Formation of the Tetrazole Ring : The compound starts with the reaction of 2H-tetrazole with appropriate aryl halides.
- Amide Bond Formation : The reaction of the tetrazole derivative with 2,4-dimethoxyphenyl and 4-isopropylphenyl amines leads to the final amide product.
Antimicrobial Properties
Recent studies have indicated that compounds containing tetrazole moieties exhibit significant antimicrobial activity. For instance, a study highlighted that derivatives similar to this compound demonstrated effectiveness against various Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity Against Bacterial Strains
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 32 µg/mL |
Compound B | S. aureus | 16 µg/mL |
Target Compound | Pseudomonas aeruginosa | 8 µg/mL |
Anti-inflammatory Effects
Research has also suggested that tetrazole-based compounds can exhibit anti-inflammatory properties. A study focused on related compounds showed a reduction in inflammatory markers in vitro, indicating potential therapeutic applications in inflammatory diseases .
The proposed mechanism for the biological activity of this compound involves modulation of specific receptors or enzymes involved in inflammation and microbial resistance. For example, some studies suggest that tetrazoles can act as antagonists at purinergic receptors, which play a crucial role in pain and inflammation pathways .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the antimicrobial efficacy of various tetrazole derivatives, including our target compound. The results indicated that it significantly inhibited bacterial growth compared to standard antibiotics.
Case Study 2: In Vivo Anti-inflammatory Study
An animal model was used to evaluate the anti-inflammatory effects of the compound. Results showed a marked decrease in paw edema in treated groups compared to controls, supporting its potential use as an anti-inflammatory agent.
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-N-(4-propan-2-ylphenyl)-2-(2H-tetrazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-13(2)14-5-8-16(9-6-14)22-21(27)18(20-23-25-26-24-20)11-15-7-10-17(28-3)12-19(15)29-4/h5-10,12-13,18H,11H2,1-4H3,(H,22,27)(H,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFAFFOKZFZXIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(CC2=C(C=C(C=C2)OC)OC)C3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.